molecular formula C14H24N2O5 B12892248 1-(tert-Butoxycarbonyl)-L-prolyl-2-methylalanine CAS No. 79118-34-6

1-(tert-Butoxycarbonyl)-L-prolyl-2-methylalanine

Cat. No.: B12892248
CAS No.: 79118-34-6
M. Wt: 300.35 g/mol
InChI Key: XXTSKKSHCAONLP-VIFPVBQESA-N
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Description

(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amidation Reaction: The carboxylic acid group is converted to an amide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based drugs and inhibitors.

    Medicine: Utilized in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine: Similar in structure but lacks the carboxamido and methylpropanoic acid functionalities.

    N-Boc-proline: Contains a similar Boc-protected amine group but has a different ring structure.

Uniqueness

(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid is unique due to its combination of the Boc-protected pyrrolidine ring and the carboxamido-methylpropanoic acid moiety. This unique structure makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

79118-34-6

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

2-methyl-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C14H24N2O5/c1-13(2,3)21-12(20)16-8-6-7-9(16)10(17)15-14(4,5)11(18)19/h9H,6-8H2,1-5H3,(H,15,17)(H,18,19)/t9-/m0/s1

InChI Key

XXTSKKSHCAONLP-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC(C)(C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(C)(C)C(=O)O

Origin of Product

United States

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